molecular formula C21H22O4 B5761426 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No. B5761426
M. Wt: 338.4 g/mol
InChI Key: ULLFMRHGAXNVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, also known as EEMC, is a synthetic compound that belongs to the family of flavonoids. It has a molecular weight of 372.43 g/mol and a chemical formula of C21H22O4. EEMC has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. It may also exert its neuroprotective effects by modulating oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also induce apoptosis, or programmed cell death, in cancer cells and inhibit the growth and proliferation of cancer cells. In addition, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also readily available and can be synthesized in large quantities. However, one limitation is that its mechanism of action is not yet fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models of these diseases. Another area of interest is its potential use in agriculture as a natural pesticide or herbicide. Studies are needed to determine its effectiveness and safety in this application. Finally, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one may have potential applications in the development of new drugs for the treatment of cancer and diabetes. Further research is needed to explore these possibilities.

Synthesis Methods

7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including 2-methyl-4H-chromen-4-one, 4-methoxybenzaldehyde, and ethyl bromoacetate. The final product is obtained through purification using column chromatography.

Scientific Research Applications

7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been the focus of several scientific studies due to its potential applications in various fields. In medicine, 7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-14-11-17-19(12-18(14)24-6-2)25-13(3)20(21(17)22)15-7-9-16(23-4)10-8-15/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLFMRHGAXNVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-6-ethyl-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

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